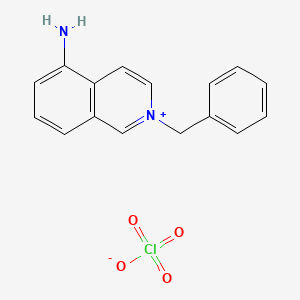

5-Amino-2-benzylisoquinolin-2-ium perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2-benzylisoquinolin-2-ium perchlorate is a chemical compound with the molecular formula C16H15ClN2O4. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an amino group and a benzyl group attached to the isoquinoline ring, and a perchlorate anion. It has various applications in scientific research, particularly in the fields of chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-benzylisoquinolin-2-ium perchlorate typically involves the following steps:

Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative. This can be achieved through classical methods such as the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized to form the isoquinoline ring.

Introduction of Amino Group: The amino group is introduced through nitration followed by reduction. Nitration of the isoquinoline derivative yields a nitro compound, which is then reduced to the corresponding amine.

Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline derivative reacts with benzyl chloride in the presence of a Lewis acid catalyst.

Formation of Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the amine with perchloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-benzylisoquinolin-2-ium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides in the presence of catalysts.

Major Products

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of isoquinoline derivatives, including ABIP, in combating viral infections. Isoquinolines have been shown to interact with viral proteins, affecting their replication mechanisms. For instance, bis-benzylisoquinoline alkaloids have demonstrated significant antiviral properties against SARS-CoV-2, suggesting that derivatives like ABIP could be explored for similar effects .

Cytotoxicity and Anticancer Properties

ABIP and its related compounds have been screened for cytotoxicity against various cancer cell lines. Isoquinoline derivatives have shown promising anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds derived from isoquinoline structures were evaluated using the MTT assay, revealing potential anticancer agents with enhanced efficacy when delivered via targeted systems like transferrin-conjugated liposomes .

Pharmacological Applications

Neuropharmacology

Isoquinoline derivatives are being investigated for their effects on neurotransmitter systems. The structure of ABIP allows it to interact with serotonin receptors, which play a crucial role in mood regulation and cognitive functions. Research indicates that compounds similar to ABIP may serve as antagonists or modulators of serotonin receptors, offering therapeutic avenues for neurodegenerative diseases and psychiatric disorders .

Enzyme Inhibition

ABIP has potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies on isoquinoline-based compounds have identified them as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in nucleotide biosynthesis. This inhibition can be beneficial in treating conditions like cancer and autoimmune diseases by disrupting the proliferation of rapidly dividing cells .

Material Science

Synthesis of Functional Materials

The perchlorate salt form of ABIP can be utilized in synthesizing functional materials with specific electronic or optical properties. The unique structural attributes of isoquinolines allow for their incorporation into polymers or other materials that exhibit desirable characteristics such as conductivity or luminescence.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Activity | Isoquinoline derivatives showed binding affinities against viral proteins | Potential development of antiviral drugs |

| Cytotoxicity | MTT assays revealed significant cytotoxic effects on cancer cells | Development of targeted cancer therapies |

| Neuropharmacology | Interaction with serotonin receptors indicated possible therapeutic effects | Potential treatments for mood disorders |

| Enzyme Inhibition | Identified as IMPDH inhibitors with nanomolar potency | Applications in cancer and autoimmune disease treatments |

Mécanisme D'action

The mechanism of action of 5-Amino-2-benzylisoquinolin-2-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Benzylisoquinoline: Similar structure but lacks the amino group.

5-Aminoisoquinoline: Similar structure but lacks the benzyl group.

2-Benzylisoquinolin-2-ium chloride: Similar structure but with a chloride anion instead of perchlorate.

Uniqueness

5-Amino-2-benzylisoquinolin-2-ium perchlorate is unique due to the presence of both the amino and benzyl groups, which confer distinct chemical properties and reactivity. The perchlorate anion also influences its solubility and stability, making it suitable for specific applications in research and industry.

Activité Biologique

5-Amino-2-benzylisoquinolin-2-ium perchlorate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H15ClN2O4. The compound features an isoquinoline core with an amino group and a benzyl substituent, which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The compound's mechanism may involve the inhibition of bacterial enzymes or interference with cell wall synthesis, although specific pathways remain to be elucidated.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It is believed to act by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, it may inhibit the activity of oncogenic proteins or promote the expression of tumor suppressor genes. Further investigations are needed to clarify its efficacy in different cancer types and the underlying mechanisms involved.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may bind to enzymes critical for microbial survival or cancer cell growth.

- Receptor Modulation : It could influence receptor activity involved in cellular signaling pathways, thereby altering cellular responses.

Study on Antimicrobial Activity

A study conducted on various microbial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria. The compound was less effective against Gram-negative bacteria, indicating a selective antimicrobial profile.

Anticancer Research

In vitro studies using cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, at concentrations above 25 µM, significant apoptosis was observed, as evidenced by increased annexin V staining.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Aminoisoquinoline | Lacks benzyl group | Moderate antimicrobial |

| 2-Benzylisoquinoline | Lacks amino group | Low anticancer activity |

| 5-Amino-2-benzylisoquinolin-2-ium chloride | Similar structure but chloride anion | Limited data available |

This compound stands out due to its dual functional groups, which enhance its reactivity and biological potential compared to similar compounds.

Propriétés

IUPAC Name |

2-benzylisoquinolin-2-ium-5-amine;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N2.ClHO4/c17-16-8-4-7-14-12-18(10-9-15(14)16)11-13-5-2-1-3-6-13;2-1(3,4)5/h1-10,12H,11,17H2;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHAOEUNBISLFQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC3=C(C=C2)C(=CC=C3)N.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.